PF-562271 is a synthetic small molecule classified as a kinase inhibitor. While its origins and initial development are not explicitly detailed in the provided papers, it has emerged as a valuable tool in scientific research for its ability to selectively inhibit focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2). [, , ] These tyrosine kinases play crucial roles in various cellular processes, including cell adhesion, migration, proliferation, and survival. [, , ] Therefore, PF-562271's ability to inhibit these kinases makes it a valuable tool for investigating the roles of FAK and Pyk2 in various biological contexts, especially in the context of cancer research. [, ]
PF-562271 exerts its effects by competitively binding to the ATP-binding pocket of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2). [, , ] This binding prevents the autophosphorylation of FAK at tyrosine 397 (pFAK-Y397), a crucial step for FAK activation. [, ] Consequently, the inhibition of FAK and Pyk2 disrupts downstream signaling pathways that are usually activated by these kinases. These pathways include the PI3K/Akt/mTOR, ERK1/2, and p70S6K pathways, which play roles in cell proliferation, survival, and migration. [, , , ] The inhibition of these pathways by PF-562271 ultimately leads to reduced cell proliferation, decreased cell migration, and induction of apoptosis in certain cancer cell lines. [, , ]
Cancer Research: PF-562271 has been extensively studied for its potential as an anti-cancer agent. In vitro and in vivo studies have demonstrated its efficacy in inhibiting the growth, migration, and invasion of various cancer cell lines, including ovarian cancer, prostate cancer, glioblastoma, Ewing sarcoma, and breast cancer. [, , , , , , ] PF-562271 has been shown to sensitize cancer cells to other therapeutic agents like temozolomide in glioblastoma. [, , ]
Cardiovascular Research: Studies have shown that PF-562271 can attenuate cardiac fibrosis in mice models of myocardial infarction. [] Additionally, it has been investigated for its role in regulating cardiac hypertrophy. []
Stem Cell Research: PF-562271 has been used to investigate the role of FAK in adipocyte differentiation from human adipose-derived stem cells. [, ]
Immunology and Inflammation: Research has implicated FAK and Pyk2 in inflammatory processes. PF-562271 has been used to explore the role of Pyk2 in activating the NLRP3 inflammasome, a key component of the innate immune system. []
Cell Biology Research: PF-562271 has been employed in studies focusing on cell-to-cell communication via tunneling nanotubes, demonstrating its role in impairing TnT formation. []
Drug Development: PF-562271 has served as a starting point for the development of novel FAK-degrading PROTACs (proteolysis targeting chimeras), aimed at inducing FAK degradation. []
Further investigation into the efficacy of PF-562271 in combination therapies for cancer treatment. Studies combining PF-562271 with other chemotherapeutic agents are crucial to determine its potential for enhancing treatment outcomes. [, , ]
Exploration of the role of FAK and Pyk2 in other diseases beyond cancer, such as inflammatory and fibrotic disorders. [, ] PF-562271 can serve as a valuable tool in unraveling the contributions of these kinases to disease pathogenesis.
Development of more specific and potent FAK and Pyk2 inhibitors based on the structure of PF-562271. [] This could lead to more effective therapeutic interventions with fewer off-target effects.
Investigation into the detailed molecular mechanisms underlying the observed effects of PF-562271 in various biological systems. [, , ] Understanding the precise pathways and interactions will be essential for developing more targeted therapies.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6